4-chloro-N-phenyl-1,3-thiazol-2-amine
Description
Properties
CAS No. |
912969-54-1 |
|---|---|
Molecular Formula |
C9H7ClN2S |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-chloro-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 4-chlorothiocarbanilide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
4-chloro-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in studies to understand the structure-activity relationship of thiazole derivatives and their interactions with biological targets.
Industry: The compound is used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological activity of thiazol-2-amine derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) substituents, as in 10s , enhance tubulin polymerization inhibition, likely due to improved binding to the colchicine site . In contrast, chloro substituents (electron-withdrawing) are associated with antibacterial activity or receptor antagonism .
- Aromatic Ring Count : Compounds with three aromatic rings (e.g., 10s ) show higher antiproliferative activity than those with two, suggesting enhanced hydrophobic interactions with tubulin .
Pharmacological Activity Profiles
Anticancer Activity:
- 10s demonstrates potent antiproliferative effects (IC₅₀: 0.36–0.86 μM) in gastric (SGC-7901), lung (A549), and fibrosarcoma (HT-1080) cell lines. It inhibits tubulin polymerization and induces G2/M phase arrest, mimicking combretastatin A-4 (CA-4) .
- Chloro-substituted analogs (e.g., 10c, 10d) show moderate activity (IC₅₀: μM range), indicating that chloro groups alone are insufficient for high potency in this context .
Antimicrobial Activity:
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibits antibacterial properties, though specific MIC values are unreported . Fluorine and chlorine may enhance membrane penetration or target binding.
Central Nervous System (CNS) Targets:
- SSR125543A, a poly-substituted thiazol-2-amine, acts as a CRF1 receptor antagonist (ID₅₀: 1–5 mg/kg in vivo). Its chloro and trifluoromethyl groups likely contribute to receptor affinity and brain penetration .
Structure-Activity Relationship (SAR) Trends
Position of Substituents :
- Methoxy groups at 2,4-positions (A-ring) and 4-position (B-ring) in 10s maximize tubulin binding .
- Chloro at C4 of thiazole (as in the target compound) may favor alternative targets (e.g., kinases or GPCRs) due to steric and electronic effects.
Fluorine in 4-fluorophenyl analogs enhances antibacterial activity, possibly via altered electron distribution .
Hybrid Scaffolds :
- Triazolylmethyl derivatives (e.g., 4o) exhibit anti-inflammatory activity, highlighting the scaffold’s adaptability to diverse targets .
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N-phenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursors like 4-chloroaniline with brominated thiazole derivatives under basic conditions. A common method uses potassium carbonate in dimethylformamide (DMF) at elevated temperatures to facilitate cyclization . Optimization includes solvent selection (e.g., DMF for high polarity), temperature control (80–100°C), and stoichiometric ratios of reactants. Purity is verified via thin-layer chromatography (TLC) and recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing 4-chloro-N-phenyl-1,3-thiazol-2-amine?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments (e.g., δ 7.2–7.8 ppm for phenyl protons) .
- Infrared (IR) Spectroscopy: Identifies functional groups like C=N (1620–1640 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- Mass Spectrometry (MS): Determines molecular weight (e.g., m/z 226.73 for [M+H]⁺) and fragmentation patterns .
Q. How can solubility and purification challenges be addressed for this compound?
Solubility in polar aprotic solvents (e.g., DMSO, DMF) is moderate but poor in water. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) improves yield and purity .
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software (part of the SHELX suite) refines atomic positions and intermolecular interactions (e.g., C–H···Cl packing) . Data collection requires high-resolution crystals and synchrotron radiation for accurate β-angle determination (e.g., β = 91.97° in monoclinic systems) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
Modify substituents on the thiazole ring (e.g., 4-methyl or 4-ethyl groups) or phenyl ring (e.g., nitro or chloro substituents) to assess impacts on biological activity. For example:
- Anticancer activity: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance interactions with kinase targets .
- Antimicrobial activity: Alkyl chains (e.g., propyl) improve membrane permeability .
Q. What computational approaches predict binding modes and pharmacokinetic properties?
- Molecular Docking: Use AutoDock Vina to simulate interactions with targets like EGFR (PDB ID: 1M17). Focus on hydrogen bonding with thiazole nitrogen and hydrophobic contacts with chloro-phenyl groups .
- QSAR Modeling: Apply Gaussian-based DFT calculations to correlate logP values with cytotoxicity (e.g., IC₅₀) .
Q. How should contradictory biological activity data be resolved?
Contradictions may arise from assay variability (e.g., MTT vs. resazurin assays). Standardize protocols:
- Use triplicate experiments with positive controls (e.g., doxorubicin for anticancer assays).
- Validate via orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) .
Q. What mechanistic insights can be gained from studying reaction intermediates?
Trapping intermediates (e.g., via low-temperature NMR) reveals cyclization pathways. For example, identify thiourea intermediates in Hantzsch thiazole synthesis using LC-MS . Kinetic studies (e.g., Arrhenius plots) determine rate-limiting steps .
Q. How do biophysical interactions (e.g., protein binding) influence activity?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) to serum albumin or target enzymes. For instance, hydrophobic interactions with BSA correlate with prolonged half-life .
Q. What strategies enhance synergistic effects in combination therapies?
Screen combinatorial libraries with FDA-approved drugs (e.g., cisplatin) using Chou-Talalay synergy indices. For example, 4-chloro-N-phenyl-1,3-thiazol-2-amine + paclitaxel shows additive effects in MCF-7 cells (CI = 0.92) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
